An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Abstract: This document provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic considerations, discuss its potential applications grounded in the established utility of the pyrazole scaffold, and provide detailed protocols for its synthesis and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Compound Identification and Physicochemical Properties
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold recognized as a "biologically privileged" structure in drug discovery due to its diverse pharmacological activities.[1][2] The presence of both a carboxylic acid and a primary alcohol functional group makes this molecule a particularly versatile bifunctional linker and intermediate.
The definitive identifier for this compound is its CAS Number: 1006469-47-1 .[3][4]
Caption: 2D structure of the title compound.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1006469-47-1 | [3][4] |
| Molecular Formula | C₆H₈N₂O₃ | [3][5] |
| Molecular Weight | 156.14 g/mol | [3][6] |
| InChIKey | NUHXGWJMJWTPGI-UHFFFAOYSA-N | [5] |
| SMILES | O=C(C1=CN(CCO)N=C1)O | [3] |
| Monoisotopic Mass | 156.0535 Da | [5] |
| Purity (Typical) | ≥95% | [4] |
| Recommended Storage | Sealed in a dry environment at 2-8°C |[3] |
Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for structure confirmation and purity assessment.[7]
Synthesis and Mechanistic Insights
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is not explicitly detailed in a single publication, however, a robust and logical two-step pathway can be constructed based on established N-alkylation strategies for pyrazole heterocycles.[8][9] The general approach involves the regioselective alkylation of a pyrazole-4-carboxylate ester followed by saponification to yield the desired carboxylic acid.
Causality of the Synthetic Strategy: The choice of a two-step process starting from the ester (e.g., ethyl 4-pyrazolecarboxylate) is deliberate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the N-alkylation step. Direct alkylation of 4-pyrazolecarboxylic acid can be problematic due to the acidic proton of the carboxyl group, which can interfere with the base used for deprotonating the pyrazole nitrogen.
Caption: Proposed two-step synthesis workflow.
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Step 1: N-Alkylation. The synthesis begins with ethyl 4-pyrazolecarboxylate. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic 2-carbon unit with a hydroxyl group. 2-Bromoethanol is a common and effective reagent for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents and facilitate the Sₙ2 reaction. The choice of K₂CO₃ is often preferred for its ease of handling and moderate reactivity, minimizing potential side reactions.
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Step 2: Saponification (Ester Hydrolysis). Once the N-alkylation is complete and the intermediate ester is isolated, the ethyl ester is hydrolyzed to the carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as tetrahydrofuran (THF) or ethanol to aid solubility. The reaction is usually heated to drive it to completion. The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate or be extracted.
This regioselective approach is reliable because alkylation of unsymmetrically substituted pyrazoles often favors the sterically less hindered nitrogen, although mixtures of isomers can sometimes form.[2] For the pyrazole-4-carboxylate system, alkylation predominantly occurs at the N1 position.
Applications in Research and Drug Development
While specific applications for this exact molecule are primarily as a building block, the pyrazole core it contains is featured in numerous FDA-approved drugs for a wide range of conditions.[2] The value of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile synthetic intermediate.
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Bifunctional Linker: The molecule possesses two distinct reactive handles: a carboxylic acid and a primary alcohol.
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The carboxylic acid can be readily converted into amides, esters, or acid chlorides, allowing for covalent attachment to proteins, polymers, or other small molecules.
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The hydroxyl group can be used for ether synthesis, esterification, or conversion to a leaving group for further nucleophilic substitution.
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-
Scaffold for Library Synthesis: In drug discovery, this compound is an ideal starting point for creating libraries of more complex molecules. The pyrazole core can be further functionalized (e.g., via halogenation), and the two side chains provide orthogonal points for diversification.[8]
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Bioisostere: The pyrazole ring itself is often used as a bioisostere for other aromatic rings, like benzene or imidazole.[2] Its introduction can improve physicochemical properties such as solubility and metabolic stability, or introduce new hydrogen bonding interactions with a biological target.[2]
Safety, Handling, and Storage
As a laboratory chemical, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[4][10]
Hazard Identification (GHS Classification):
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Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]
Table 2: Recommended Precautionary Measures
| Category | Precautionary Statement Codes | Description |
|---|---|---|
| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4] |
| Response | P302+P352, P304+P340, P305+P351+P338, P312 | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Engineering Controls: Handle in a fume hood. Facilities should be equipped with an eyewash station and a safety shower.[4]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-pyrazolecarboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate ester.
Protocol 5.2: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid
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Reagent Setup: Dissolve the purified ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature or gently heat to 40-50 °C until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) to adjust the pH to approximately 2-3. A precipitate should form.
-
Isolation: If a solid precipitates, collect the product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Conclusion
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1) is a valuable and versatile heterocyclic compound. Its bifunctional nature, combining a reactive carboxylic acid and a primary alcohol on a biologically relevant pyrazole scaffold, makes it an important building block for drug discovery, medicinal chemistry, and materials science. Its synthesis is readily achievable through a logical and scalable two-step N-alkylation and saponification sequence. Proper adherence to safety and handling protocols is essential when working with this compound. As the demand for novel, functionalized heterocycles continues to grow, the utility of this molecule as a key intermediate is poised to expand.
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